molecular formula C8H4F2O3 B1417311 2-(2,5-Difluorophenyl)-2-oxoacetic acid CAS No. 1094294-16-2

2-(2,5-Difluorophenyl)-2-oxoacetic acid

Cat. No. B1417311
M. Wt: 186.11 g/mol
InChI Key: DEUVZBPLJXDMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2,5-Difluorophenyl)-2-oxoacetic acid” is a chemical compound . It is also known as 2-(2,5-Difluorophenyl)acetic Acid .


Molecular Structure Analysis

The molecular formula of “2-(2,5-Difluorophenyl)-2-oxoacetic acid” is C8H6F2O2 . The molecular weight is 172.13 .


Physical And Chemical Properties Analysis

The melting point of a related compound, “2,5-Difluorophenylacetic acid”, is 126-128 °C (lit.) . The density is 1.02 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

  • Analgesic-Antiinflammatory Applications : Diflunisal, a compound related to 2-(2,5-Difluorophenyl)-2-oxoacetic acid, has shown promise as an analgesic and antiinflammatory agent. It's more active than aspirin and superior in terms of duration of action and therapeutic index (Hannah et al., 1978).

  • Anticancer and Antidiabetic Potential : 2-Amino-2-oxoacetic acid, structurally related to 2-(2,5-Difluorophenyl)-2-oxoacetic acid, acts as an inhibitor of lactic dehydrogenase, showing significant anticancer activity against nasopharyngeal carcinoma cells and potential as a drug for type 2 diabetes treatment (Delgado et al., 2019).

  • Chemical Synthesis : 2-(2-Amino-3,5-dinitrophenyl)-2-oxoacetic acid has been used in the synthesis of novel quinoline derivatives and related heterocycles, demonstrating the chemical versatility of compounds related to 2-(2,5-Difluorophenyl)-2-oxoacetic acid (Gok et al., 2014).

  • Environmental Applications : Research on the electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in aqueous medium suggests potential environmental applications for related compounds (Boye et al., 2003).

  • Development of Fluorescence Probes : Novel fluorescence probes have been developed for detecting reactive oxygen species, utilizing compounds related to 2-(2,5-Difluorophenyl)-2-oxoacetic acid (Setsukinai et al., 2003).

  • Biotechnological Applications : 2,5-furandicarboxylic acid (FDCA), a compound related to 2-(2,5-Difluorophenyl)-2-oxoacetic acid, shows potential in biocatalytic production, suggesting biotechnological applications (Koopman et al., 2010).

Safety And Hazards

For safety, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(2,5-difluorophenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUVZBPLJXDMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Difluorophenyl)-2-oxoacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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